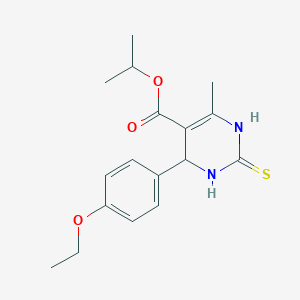![molecular formula C10H14ClNO3S2 B4068757 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4068757.png)
4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine
Overview
Description
4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-96,345 belongs to the class of sulfonyl-containing compounds and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of the release of neurotransmitters such as dopamine and serotonin. 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has been found to bind to the vesicular monoamine transporter (VMAT2), which is responsible for the packaging and release of neurotransmitters from presynaptic neurons.
Biochemical and Physiological Effects:
4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the release of dopamine and serotonin, which are neurotransmitters that play a role in mood, motivation, and reward. 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has also been found to have analgesic properties and has been studied as a potential treatment for pain.
Advantages and Limitations for Lab Experiments
4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has several advantages as a research tool. It is a well-characterized compound that has been extensively studied, and its mechanism of action is relatively well understood. 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine is also readily available from commercial sources. However, there are some limitations to its use in lab experiments. 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine is a potent inhibitor of VMAT2, which can make it difficult to interpret the results of experiments involving this compound. Additionally, 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine. One area of interest is the development of more specific inhibitors of VMAT2 that could be used to study the role of this transporter in neurotransmitter release. Another area of interest is the development of analogs of 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine that could have improved pharmacokinetic properties and could be used as potential therapeutics for pain or other conditions. Finally, there is a need for further research into the mechanism of action of 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine and its potential therapeutic applications.
Scientific Research Applications
4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including the inhibition of the release of neurotransmitters such as dopamine and serotonin. 4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine has also been found to have analgesic properties and has been studied as a potential treatment for pain.
properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S2/c1-7-5-12(6-8(2)15-7)17(13,14)10-4-3-9(11)16-10/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBWRVFIYFOPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-4-(4-methylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4068677.png)

![2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4068684.png)
![{4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}(phenyl)methanone](/img/structure/B4068691.png)


![2-{[(1-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4068707.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3,5-dimethyl-phenyl)-benzenesulfonamide](/img/structure/B4068727.png)
![2-amino-4-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068733.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4068742.png)
![ethyl {4-[(allylamino)sulfonyl]phenoxy}acetate](/img/structure/B4068759.png)
![N-allyl-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4068768.png)
![N-(sec-butyl)-2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4068773.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4068780.png)